molecular formula C11H10O3 B7781908 Piperonylidene propionaldehyde CAS No. 6974-47-6

Piperonylidene propionaldehyde

Cat. No.: B7781908
CAS No.: 6974-47-6
M. Wt: 190.19 g/mol
InChI Key: VLNPUVFEUOBXDK-UHFFFAOYSA-N
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Description

Piperonylidene propionaldehyde is an organic compound characterized by its unique structure, which includes a piperonylidene group attached to a propionaldehyde moiety

Properties

CAS No.

6974-47-6

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enal

InChI

InChI=1S/C11H10O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-6H,7H2,1H3

InChI Key

VLNPUVFEUOBXDK-UHFFFAOYSA-N

SMILES

CC(=CC1=CC2=C(C=C1)OCO2)C=O

Isomeric SMILES

C/C(=C\C1=CC2=C(C=C1)OCO2)/C=O

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OCO2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonylidene propionaldehyde can be synthesized through several methods. One common approach involves the alkali-catalyzed condensation of piperonal with propionic aldehyde. This reaction typically requires a basic catalyst and proceeds under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves the partial catalytic hydrogenation of 2-piperonylidene-propanal. This process is typically carried out in the presence of a catalyst such as Raney nickel and an inert solvent like alcohol or ether .

Chemical Reactions Analysis

Selective Hydrogenation to Piperonyl Propionaldehyde

Piperonylidene propionaldehyde undergoes catalytic hydrogenation under Pd/C (palladium on carbon) to yield piperonyl propionaldehyde. This reaction selectively reduces the α,β-unsaturated double bond while preserving the aldehyde functionality .

Conditions :

  • Catalyst: 3–8% Pd/C (5% optimal, 60% moisture)

  • Pressure: 0.5–2.5 MPa H₂

  • Temperature: 80–130°C

  • Duration: 6–12 hours

Outcomes :

ParameterValue
Conversion>99%
Product Purity≥98%
Yield (Two-Step)60–63%

This process is industrially preferred due to its safety, scalability, and high selectivity .

Base-Catalyzed Condensation with Propionaldehyde

The synthesis of this compound involves aldol condensation between piperonal (1,3-benzodioxole-5-carbaldehyde) and propionaldehyde under alkaline conditions .

Mechanism :

  • Enolate Formation : Propionaldehyde deprotonates in basic media (e.g., NaOH/KOH in methanol) to form a nucleophilic enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of piperonal.

  • Protonation and Dehydration : The intermediate aldol adduct dehydrates to form the α,β-unsaturated aldehyde.

Optimized Conditions :

  • Alkali Concentration: 2–20% (5–10% optimal)

  • Temperature: 20–80°C (20–50°C optimal)

  • Solvent: Methanol or ethanol

  • Duration: 3–8 hours

Yield Data :

Alkali (%)Temp (°C)Time (h)Yield (%)
530462.05
1050563.20
1580560.60

Nucleophilic Addition to the α,β-Unsaturated System

The conjugated carbonyl system allows Michael addition or cyanohydrin formation. For example, hydrogen cyanide (HCN) adds across the double bond :

CH3CH2CH=C(CHO)(C6H3O2)+HCNCH3CH2CH(CN)C(OH)(C6H3O2)\text{CH}_3\text{CH}_2\text{CH}= \text{C(CHO)}(\text{C}_6\text{H}_3\text{O}_2) + \text{HCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH(CN)}-\text{C(OH)}(\text{C}_6\text{H}_3\text{O}_2)

Conditions :

  • pH 4–5 (buffered with H₂SO₄ and NaCN)

  • Room temperature

Selectivity : The reaction favors 1,4-addition due to conjugation stabilization.

Oxidation and Reduction Pathways

  • Oxidation : The aldehyde group can be oxidized to propionic acid derivatives using strong oxidizers (e.g., KMnO₄, CrO₃), though this is less common due to competing alkene reactivity .

  • Enzymatic Reduction : Aldehyde dehydrogenases (ALDH) may reduce the compound to the corresponding alcohol in biological systems .

Cross-Coupling Reactions

The Wittig-Horner reaction with stabilized ylides can extend the conjugated system :

Ph3P=CHR+Piperonylidene propionaldehydeRCH=CHC(CHO)(C6H3O2)+Ph3PO\text{Ph}_3\text{P}= \text{CHR} + \text{this compound} \rightarrow \text{RCH}= \text{CH}-\text{C(CHO)}(\text{C}_6\text{H}_3\text{O}_2) + \text{Ph}_3\text{PO}

Key Features :

  • Stereoselectivity: Antiperiplanar attack favors E-alkene formation.

  • Byproduct: Water-soluble phosphate derivatives facilitate purification.

Polymerization and Side Reactions

Under prolonged basic conditions, self-condensation or polymerization may occur via repeated aldol additions. Stabilizing agents (e.g., radical inhibitors) are recommended for large-scale syntheses .

Scientific Research Applications

Piperonylidene propionaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which piperonylidene propionaldehyde exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Piperonylidene propionaldehyde can be compared with other similar compounds such as:

Uniqueness: this compound’s unique combination of the piperonylidene and propionaldehyde moieties gives it distinct chemical properties, making it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piperonylidene propionaldehyde
Reactant of Route 2
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Piperonylidene propionaldehyde

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